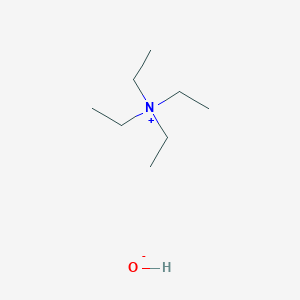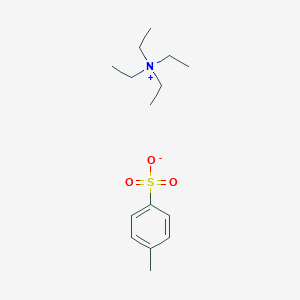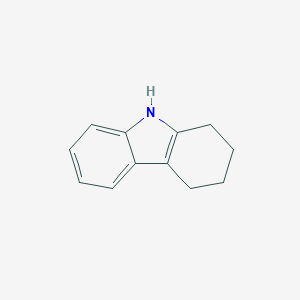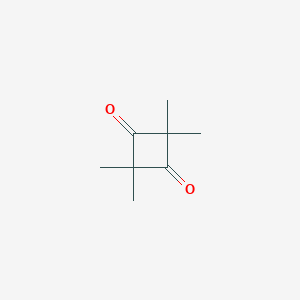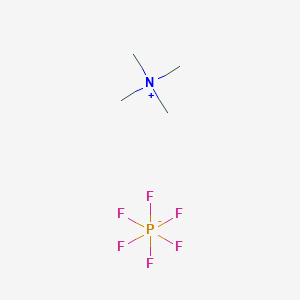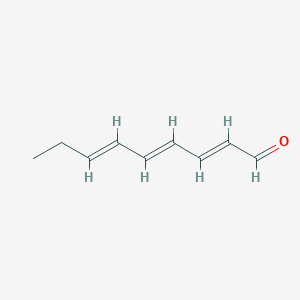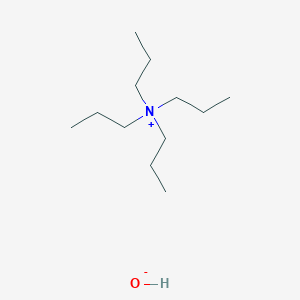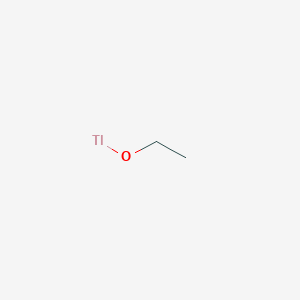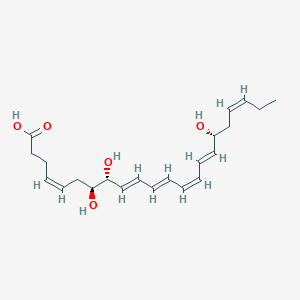
AT-Resolvin D1
Übersicht
Beschreibung
AT-Resolvin D1 (AT-RvD1) is a lipid mediator with significant anti-inflammatory properties . It is produced from docosahexaenoic acid (omega-3 polyunsaturated fatty acid) in the body . It has been found to have significant therapeutic effects on experimental models of various diseases, including ischemic and traumatic brain injuries, memory dysfunction, pain, depression, amyotrophic lateral sclerosis, and Alzheimer’s and Parkinson’s diseases .
Synthesis Analysis
The synthesis of AT-RvD1 has been studied in various research. One approach involves the oxidation of the γ,δ-epoxy alcohol followed by the epoxide ring opening in one pot . The C11-aldehyde in the resulting enal was converted to the trans iodo-olefin .
Molecular Structure Analysis
The molecular structure of AT-RvD1 can be analyzed using techniques such as liquid chromatography coupled to an ultra-violet spectrometer and a low collision-energy tandem mass spectrometer (LC-UV-MS/MS) with atmospheric pressure ionization, specifically electrospray ionization (ESI) . This is used on full product ion scan bases for structure elucidation and identification of Resolvins and Protectins at low nanogram levels .
Chemical Reactions Analysis
The chemical reactions involved in the formation of AT-RvD1 are complex and involve multiple steps. The chiral hydroxy-groups at C7, C8, and C17 were obtained via a chiral pool strategy from 2-deoxy-D-ribose .
Physical And Chemical Properties Analysis
The physical and chemical properties of AT-RvD1 can be analyzed using techniques such as high-performance liquid chromatography (HPLC), LC-UV-MS/MS, and gas chromatography-mass spectrometry (GC-MS) .
Wissenschaftliche Forschungsanwendungen
Liver Disease Management
AT-RvD1 has been shown to have therapeutic activity in liver diseases such as Murine MASH (Model of Alcoholic Steatohepatitis). It can suppress the Stat1-mediated inflammatory response, alleviate ER stress-induced apoptosis, and induce gene expression that leads to fibrosis regression .
Skin Protection and Repair
Research indicates that AT-RvD1 derived from omega-3 has anti-inflammatory activity and reduces oxidative stress markers. It has been investigated for its protective effect on UVB-induced inflammation and oxidative stress in skin, showing higher potency than RvD1 in reducing inflammation .
Osteoarthritis Treatment
AT-RvD1 is a promising candidate for regulating biological processes such as tissue repair, inflammation, oxidative stress, and cell death in osteoarthritis (OA). It is biosynthesized from omega-3 polyunsaturated fatty acids and plays a role in these key areas .
Cancer Therapy
Emerging studies reveal that AT-RvD1 has anti-cancer properties. It is biosynthesized by leukocytes to resolve inflammation during infection or injury and has been associated with stimulating macrophage-mediated clearance of tumor debris .
Tumor Progression Reduction
AT-RvD1 promotes the resolution of inflammation by regulating the activity of immune and non-immune cells. In human papilloma virus (HPV) tumorigenesis models, RvD1 has been studied for its ability to modulate neutrophils to reduce tumor progression .
Wirkmechanismus
Target of Action
AT-RvD1, a lipid mediator produced during the resolution of inflammation, primarily targets bronchial epithelial cells . It also interacts with the ALX/FPR2 receptor , which is crucial for its anti-inflammatory effects .
Mode of Action
AT-RvD1 demonstrates anti-inflammatory and pro-resolution effects in several inflammatory experimental models . It significantly reduces the concentration of IL-8 and IL-6 , two key inflammatory cytokines, and increases IL-10 production in bronchial epithelial cells stimulated with Cryptococcus neoformans . AT-RvD1 also reduces the activation of NF-kB , a protein complex that controls transcription of DNA, cytokine production and cell survival .
Biochemical Pathways
AT-RvD1 is involved in the regulation of several biochemical pathways. It reduces the phosphorylation of NF-κB and ERK1/2 , key proteins involved in the regulation of immune responses . . The anti-inflammatory effects of AT-RvD1 are dependent on the ALX/FPR2 receptor .
Pharmacokinetics
A study has used physiologically-based pharmacokinetic (pbpk) modeling to predict the pharmacokinetics of rvd1 in humans . The PBPK model provides an appropriate dose and estimates of clearance and other pharmacokinetic parameters for RvD1 in humans .
Result of Action
AT-RvD1 has significant anti-inflammatory effects in bronchial epithelial cells infected with Cryptococcus neoformans, without affecting the development of C. neoformans infection in the airways . It also protects mouse skin against UVB-induced inflammation and oxidative stress .
Eigenschaften
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-BJEBZIPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AT-Resolvin D1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





